![molecular formula C17H15N3OS B5530099 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1H-benzimidazole CAS No. 330829-56-6](/img/structure/B5530099.png)

2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1H-benzimidazole

Vue d'ensemble

Description

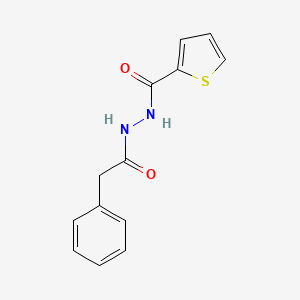

Indole is a heterocyclic compound that is a structural element of many natural substances, including alkaloids, plant hormones, and neurotransmitters . Benzimidazole is another heterocyclic compound that is found in various types of drugs and has a wide range of biological activities .

Synthesis Analysis

The synthesis of indole derivatives often involves the Fischer indole synthesis, a chemical reaction that produces the indole ring from phenylhydrazine and an aldehyde or ketone . The synthesis of benzimidazole derivatives typically involves the reaction of o-phenylenediamine with a carboxylic acid .Molecular Structure Analysis

Indole is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Benzimidazole is a fused bicyclic compound, consisting of the fusion of benzene and imidazole .Chemical Reactions Analysis

Indole and its derivatives are involved in a wide range of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, reductions, and rearrangements . Benzimidazole and its derivatives can undergo various reactions such as alkylation, acylation, nitration, halogenation, and sulfonation .Physical And Chemical Properties Analysis

The physical and chemical properties of indole and benzimidazole derivatives depend on their specific structures. For example, indole is a colorless to light yellow solid with a strong, unpleasant odor . Benzimidazole is a white crystalline solid .Applications De Recherche Scientifique

Anticancer Activity

The indole moiety present in the compound is known for its anticancer properties. Studies have shown that derivatives of indole, such as 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide, exhibit cytotoxic activity against cancer cell lines like MCF-7 (breast cancer cell line) . By extension, our compound of interest could be synthesized and tested for its efficacy against various cancer cell lines, potentially offering a new avenue for cancer treatment research.

QSAR Studies

Quantitative structure-activity relationship (QSAR) studies are crucial in medicinal chemistry for predicting the biological activity of new compounds. The indole derivatives have been subjected to QSAR studies to correlate their structure with cytotoxic activity . Our compound could be included in such studies to predict its biological activity and optimize its structure for better therapeutic outcomes.

Antiviral Activity

Indole derivatives have demonstrated antiviral properties. For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . The thio-benzimidazole group in our compound could be explored for its potential antiviral activity, contributing to the development of new antiviral drugs.

Biological Potential Exploration

The biological potential of indole derivatives is vast, encompassing activities like anti-inflammatory, antioxidant, antimicrobial, and antitubercular . Research can be conducted to explore these activities for our compound, which could lead to the discovery of new therapeutic agents for a variety of diseases.

Mécanisme D'action

Target of Action

It’s worth noting that indole derivatives, which are part of this compound’s structure, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of targets in the body.

Mode of Action

One study found a compound with a similar structure that potently inhibited ripk1, a kinase involved in necroptosis, with a binding affinity (kd) of 0004 μM and an enzymatic IC50 value of 0011 μM

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

Indole and imidazole, which are part of this compound’s structure, are known to be highly soluble in water and other polar solvents

Result of Action

The compound could efficiently protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo . This suggests that the compound might have potential therapeutic applications in conditions involving necroptosis, such as certain types of cancer.

Action Environment

One study mentioned the environmentally-friendly features of a synthesis procedure for a similar compound

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)-1-(2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS/c21-16(20-10-9-12-5-1-4-8-15(12)20)11-22-17-18-13-6-2-3-7-14(13)19-17/h1-8H,9-11H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYWQRODITJACIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301164046 | |

| Record name | 2-(1H-Benzimidazol-2-ylthio)-1-(2,3-dihydro-1H-indol-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301164046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-benzimidazol-2-ylsulfanyl)-1-(2,3-dihydro-1H-indol-1-yl)ethanone | |

CAS RN |

330829-56-6 | |

| Record name | 2-(1H-Benzimidazol-2-ylthio)-1-(2,3-dihydro-1H-indol-1-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=330829-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1H-Benzimidazol-2-ylthio)-1-(2,3-dihydro-1H-indol-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301164046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![({4-[(sec-butylamino)sulfonyl]phenyl}amino)(oxo)acetic acid](/img/structure/B5530018.png)

![N-(tert-butyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5530036.png)

![(1R*,5R*)-N,N-dimethyl-6-{[2-(propylamino)pyrimidin-5-yl]methyl}-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5530044.png)

![3-{[4-(2-chlorophenyl)-3-oxo-1-piperazinyl]carbonyl}-1-methyl-2(1H)-quinolinone](/img/structure/B5530054.png)

![ethyl 5-methyl-3-(3-methylbenzyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5530062.png)

![N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[2-(2-methoxyethyl)-3-oxo-2,9-diazaspiro[5.5]undec-9-yl]acetamide](/img/structure/B5530076.png)

![8-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B5530091.png)

![5-(3-bromophenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5530122.png)

![5-[1-(3-methylphenoxy)ethyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5530139.png)